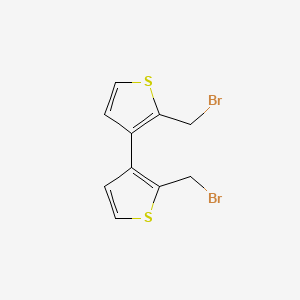

2,2'-Bis(bromomethyl)-3,3'-bithiophene

Description

Contextualization within Bithiophene Chemistry

Bithiophenes are a class of organic compounds consisting of two connected thiophene (B33073) rings. wikipedia.org Thiophene-based conjugated polymers are foundational materials in organic electronics due to their excellent charge transport properties and environmental stability. rsc.org The 2,2'-bithiophene (B32781) unit, specifically, serves as an electron-rich, planar aromatic core that facilitates the movement of charge carriers, a critical requirement for semiconductor applications. researchgate.net

The substitution pattern on the bithiophene core profoundly influences the resulting material's properties. In 2,2'-Bis(bromomethyl)-3,3'-bithiophene, the functional groups are located at the 3 and 3' positions. This specific arrangement is known to introduce steric hindrance between the adjacent thiophene rings, causing a torsional angle or twist in the bithiophene backbone. researchgate.net This twisting can disrupt the planarity of the molecule, which in turn modifies the electronic and photophysical properties of the polymers derived from it, affecting factors like the energy bandgap and charge mobility. researchgate.netrsc.org

Significance as a Versatile Synthetic Intermediate for Conjugated Systems

The primary significance of this compound lies in its role as a highly versatile synthetic intermediate. The two bromomethyl (-CH₂Br) groups are reactive sites, enabling the molecule to serve as a monomer in various polymerization reactions to form extended π-conjugated systems. These reactions are crucial for linking the monomer units together to build the final polymer chain.

Several polymerization methods can utilize this monomer to create conjugated polymers, particularly those containing vinylene (-CH=CH-) linkages, which are known to enhance conjugation and improve charge transport. The reactive nature of the bromomethyl groups is key to its utility in forming these complex macromolecular structures.

| Polymerization Reaction | Description | Reactant Type |

|---|---|---|

| Horner-Wadsworth-Emmons (HWE) Reaction | A reaction used to form carbon-carbon double bonds. The bromomethyl group is first converted to a phosphonate (B1237965) ester, which then reacts with a dialdehyde (B1249045) comonomer to form a poly(thienylene vinylene). researchgate.net | Dialdehydes |

| Wittig Reaction | Similar to the HWE reaction, this method involves converting the bromomethyl group into a phosphonium (B103445) salt. This salt then reacts with a dialdehyde to yield a poly(thienylene vinylene). | Dialdehydes |

| Gilch Polymerization | A base-induced polymerization method where the bromomethyl groups are converted in-situ to reactive intermediates that couple to form vinylene linkages. This is a common route for synthesizing poly(p-phenylene vinylene) (PPV) and its derivatives. | Strong Base |

Contemporary Research Directions and Applications in Emerging Technologies

The conjugated polymers synthesized from this compound are prime candidates for application in a range of emerging technologies. The electronic and optical properties of these materials can be fine-tuned through the synthetic process, making them suitable for various electronic devices. rsc.org

Key Application Areas:

Organic Field-Effect Transistors (OFETs): OFETs are essential components of flexible electronics, sensors, and displays. The charge-carrying ability of bithiophene-based polymers makes them excellent semiconductor materials for the active channel in OFETs. acs.orgnih.gov Polymers derived from 3,3'-substituted bithiophenes have been shown to exhibit good hole or electron mobility, depending on the other monomers used in the polymer chain. rsc.orgrsc.org

Organic Photovoltaics (OPVs): In organic solar cells, conjugated polymers function as the light-absorbing and charge-donating material in the active layer. bentham.co.uk The ability to engineer the bandgap of polymers derived from this compound allows for the optimization of light absorption to better match the solar spectrum, potentially leading to higher power conversion efficiencies. nycu.edu.twrsc.org

Organic Light-Emitting Diodes (OLEDs): For OLEDs, used in modern displays and lighting, the polymer's ability to emit light efficiently when an electric current is passed through it is crucial. The bithiophene core can be incorporated into emissive polymers where its electronic properties contribute to the color and efficiency of the emitted light.

Contemporary research focuses on designing and synthesizing novel copolymers by reacting this compound with various aromatic comonomers. This approach allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers, which is critical for optimizing device performance and stability. rsc.orgacs.org

Structure

3D Structure

Properties

CAS No. |

63286-54-4 |

|---|---|

Molecular Formula |

C10H8Br2S2 |

Molecular Weight |

352.1 g/mol |

IUPAC Name |

2-(bromomethyl)-3-[2-(bromomethyl)thiophen-3-yl]thiophene |

InChI |

InChI=1S/C10H8Br2S2/c11-5-9-7(1-3-13-9)8-2-4-14-10(8)6-12/h1-4H,5-6H2 |

InChI Key |

KBSUPFKEVYJRMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C2=C(SC=C2)CBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,2 Bis Bromomethyl 3,3 Bithiophene

Direct Synthesis Strategies for 2,2'-Bis(bromomethyl)-3,3'-bithiophene

The most common approach for synthesizing the title compound involves the selective bromination of the methyl groups on the 2,2'-dimethyl-3,3'-bithiophene core. This transformation leverages the unique reactivity of methyl groups adjacent to an aromatic system.

Radical bromination is a key method for introducing bromine atoms onto positions adjacent to aromatic or unsaturated systems, known as allylic or benzylic positions. wikipedia.orgmasterorganicchemistry.com For bithiophene cores, the methyl groups are activated similarly to benzylic positions, making them susceptible to radical halogenation. The Wohl-Ziegler reaction is a classic example of this type of transformation, typically employing N-Bromosuccinimide (NBS) as the bromine source. wikipedia.org NBS is favored over elemental bromine (Br₂) as it provides a low, steady concentration of bromine radicals, which minimizes competitive electrophilic addition to the thiophene (B33073) rings. masterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. wikipedia.org

The synthesis of this compound from 2,2'-dimethyl-3,3'-bithiophene requires careful control of reaction conditions to ensure selective and efficient bis-bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective benzylic-type bromination. wikipedia.orgorganic-chemistry.org The reaction is typically conducted by refluxing the methyl-substituted bithiophene with NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator. wikipedia.org The stoichiometry of NBS is critical; at least two equivalents are required to achieve dibromination of both methyl groups. The temperature and reaction time must be optimized to maximize the yield of the desired product while preventing side reactions, such as further bromination or bromination on the thiophene ring itself.

Table 1: Typical Conditions for Radical Bromination of Methyl-Substituted Thiophenes

| Precursor | Brominating Agent | Initiator | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| 2,2'-Dimethyl-3,3'-bithiophene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux | This compound | wikipedia.org |

| 4-Methylbiphenyl derivatives | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Methyl Acetate | 60-65 °C | 4-Bromomethylbiphenyl derivatives | google.com |

Reaction Pathways for Subsequent Derivatization and Scaffold Construction

The two bromomethyl groups on the this compound scaffold are highly reactive handles that allow for the construction of larger, more complex molecules through various reaction pathways.

The carbon-bromine bond in the bromomethyl groups is polarized, making the carbon atom electrophilic and an excellent site for nucleophilic attack. This allows for a wide range of nucleophilic substitution reactions where the bromide ion acts as a good leaving group. This pathway is a straightforward method for introducing diverse functionalities. For example, benzylic bromides can readily react with sodium azide (B81097) to form azides, which can then be used in subsequent reactions like copper-catalyzed cycloadditions. nih.gov This reactivity extends to a variety of nucleophiles, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, thus serving as a powerful tool for scaffold construction. Aromatic nucleophilic substitution (SNAr) is another important mechanism, though it typically involves substitution directly on the aromatic ring rather than a side chain. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Bromomethyl Groups

| Substrate Type | Nucleophile | Product Functional Group | Significance | Ref. |

|---|---|---|---|---|

| Benzylic Bromide | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for triazoles via click chemistry | nih.gov |

| Benzylic Bromide | Cyanide (CN⁻) | Nitrile (-CN) | Extends carbon chain, can be hydrolyzed to carboxylic acid | |

| Benzylic Bromide | Amines (R₂NH) | Amine (-NR₂) | Introduces basic nitrogen centers | |

| Benzylic Bromide | Thiolates (RS⁻) | Thioether (-SR) | Forms stable C-S bonds for materials science |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. bris.ac.uk These reactions allow for the precise connection of different molecular fragments, which is essential for building complex organic materials.

The Suzuki-Miyaura coupling reaction is a cornerstone of palladium-catalyzed cross-coupling, typically involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. This methodology is widely used to couple aryl and heteroaryl groups. nih.govnih.gov

While the Suzuki-Miyaura reaction is most common for aryl halides, it can also be applied to benzyl (B1604629) halides. However, the oxidative addition of a palladium catalyst to a benzyl halide is generally slower than to an aryl halide. nih.gov In the context of thiophene derivatives, this reaction is invaluable. For instance, the coupling of aryl boronic acids with bromo-substituted thiophenes provides a direct route to aryl-thiophenes. nih.gov When a molecule contains both a ring halogen (e.g., C-Br on the thiophene ring) and a side-chain halogen (e.g., a bromomethyl group), the Suzuki coupling often occurs with high regioselectivity at the more reactive aryl halide position. nih.gov Therefore, for a scaffold like this compound, the Suzuki reaction is most effectively used on derivatives that have been further functionalized or on precursors that also contain halogens on the thiophene rings.

Table 3: Illustrative Examples of Suzuki-Miyaura Coupling on Thiophene Derivatives

| Thiophene Substrate | Boron Reagent | Catalyst System | Base | Product Type | Ref. |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | nih.gov |

| 2-Bromo-3-n-hexyl-5-iodothiophene | 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | Na₂CO₃ | Bithiophene derivative (selective reaction at C-I) | jcu.edu.au |

| 3,3'-Dibromo-BINOL | Aryl boronic acids | Pd(OAc)₂/BI-DIME | K₃PO₄ | 3,3'-Bis-arylated BINOL | researchgate.net |

Palladium-Catalyzed Cross-Coupling Methodologies

Sonogashira Coupling Reactions for Alkynyl Functionalization

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. While the bromomethyl groups of this compound are not the typical sp2-hybridized substrates for this reaction, the bithiophene scaffold itself can be readily functionalized using this method after appropriate modification.

For instance, related bithiophene architectures, such as those incorporating bis(spirodienone) bridges, can undergo palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. In such cases, the thiophene rings are first brominated, and these newly installed aryl bromides serve as the electrophilic partners in the coupling reaction. This approach allows for the introduction of various π-extended derivatives by reacting the brominated bithiophene scaffold with terminal alkynes. nih.gov This highlights a general strategy where the core bithiophene structure, derived from precursors like this compound, is first halogenated at specific positions (e.g., the 5,5'-positions) to create a substrate suitable for subsequent alkynyl functionalization via Sonogashira coupling.

Stille Coupling Reactions in Polymer Synthesis

The Stille coupling reaction, which joins an organostannane with an organic electrophile in the presence of a palladium catalyst, is a cornerstone of conjugated polymer synthesis. acs.org This methodology is particularly effective for creating thiophene-based polymers due to its tolerance for a wide range of functional groups and its ability to produce high molecular weight materials under relatively mild conditions. youtube.com

The 3,3'-bithiophene (B186561) unit is a valuable component in the design of such polymers. To incorporate this unit into a polymer backbone using Stille polycondensation, this compound must first be converted into a suitable difunctional monomer. This typically involves transforming the molecule into either a dihalo- or a di-stannyl derivative. For example, the bithiophene core could be brominated at the 5,5'-positions to yield a dibromo-monomer or converted into a 5,5'-bis(trimethylstannyl) derivative. These monomers can then be polymerized with a corresponding comonomer (a distannane or a dihalide, respectively) to generate a conjugated polymer. The mechanism of Stille polycondensation involves a catalytic cycle of oxidative addition, transmetallation, and reductive elimination to sequentially form the C-C bonds of the polymer chain. acs.org This approach has been successfully used to synthesize a variety of thiophene-based polymers, including regioregular poly(alkylbithiophene)s. acs.org

Annulation and Cyclization Strategies for Fused Ring Systems

The reactive bromomethyl groups at the 2,2'-positions of the 3,3'-bithiophene core make the title compound an ideal precursor for constructing fused and macrocyclic architectures through annulation and cyclization reactions.

A highly efficient method for synthesizing macrocycles from this compound is the nosyl (2-nitrobenzenesulfonyl) annulation protocol. This strategy involves the reaction of the dibromide with a nosylated diamine in the presence of a base, such as potassium carbonate. The nosyl groups serve to activate the amine nucleophile while preventing over-alkylation. This cyclization pathway has been shown to produce winding vine-shaped bithiophene macrocycles in excellent yields.

The size of the resulting macrocycle can be controlled by the length of the alkylene chain in the nosylated diamine.

Reaction with nosylated 1,2-ethylenediamine yields a 10-membered ring.

Using a nosylated diamine with a trimethylene linker affords an 11-membered macrocycle.

A tetramethylene linker leads to the formation of a 12-membered macrocycle.

This method provides a straightforward and high-yielding route to novel, medium-to-large-sized ring structures containing the bithiophene unit.

Table 1: Macrocycle Formation via Nosyl Annulation

| Nosylated Diamine Linker | Resulting Macrocycle Size | Yield |

|---|---|---|

| Ethylene (B1197577) (-(CH₂)₂-) | 10-membered ring | Excellent |

| Trimethylene (-(CH₂)₃-) | 11-membered ring | High |

| Tetramethylene (-(CH₂)₄-) | 12-membered ring | High |

Bithiophene derivatives can be incorporated into complex, three-dimensional structures such as bis(spirodienone)-bridged architectures. nih.gov A plausible synthetic route to these compounds starting from this compound involves a double alkylation reaction. In this approach, the dibromide acts as a dielectrophile in a reaction with a substituted hydroquinone (B1673460) or catechol derivative in the presence of a base. This would form a large macrocycle containing both the bithiophene and the hydroquinone moieties. Subsequent oxidation of the hydroquinone units would then yield the spirodienone structures. These resulting molecules are of interest as potential redox-active molecular switching materials. nih.gov

Transformation of Bromomethyl Groups to Other Functionalities (e.g., Dicarboxaldehydes via Sommelet Reaction)

The bromomethyl groups of this compound are versatile handles that can be converted into a variety of other functional groups. One important transformation is their oxidation to aldehydes, yielding 3,3'-bithiophene-2,2'-dicarboxaldehyde. The Sommelet reaction provides a classic method for this conversion. wikipedia.org

The reaction proceeds by first treating the benzyl-type halide with hexamethylenetetramine (hexamine). wikipedia.org This forms a quaternary ammonium (B1175870) salt. In the presence of water, this salt undergoes hydrolysis and rearrangement to furnish the corresponding aldehyde. youtube.comyoutube.com This transformation is significant because bithiophene dicarboxaldehydes are valuable precursors for synthesizing conjugated polymers and covalent organic frameworks (COFs) through condensation reactions. rsc.orgrsc.org For example, [2,2'-bithiophene]-5,5'-dicarboxaldehyde (B188401) has been used as a linker in the synthesis of donor-acceptor COFs for photocatalysis. rsc.org

Optimization of Reaction Conditions and Reagent Selection in Synthesis

The success of the synthetic methodologies described above is highly dependent on the careful optimization of reaction conditions and the judicious selection of reagents. Factors such as the choice of catalyst, solvent, base, temperature, and reaction time are critical for maximizing product yields, minimizing side reactions, and ensuring selectivity.

For palladium-catalyzed cross-coupling reactions like Stille and Sonogashira, key variables include:

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the phosphine (B1218219) ligand can significantly impact catalytic activity and stability.

Solvent: The solvent must be appropriate for the reactants and catalyst, with common choices including THF, DMF, or toluene.

Base: In Sonogashira couplings, an amine base like triethylamine (B128534) is typically used. For other reactions, inorganic bases like K₂CO₃ or phosphates may be employed.

In macrocyclization reactions, such as the nosyl annulation, high-dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization. The choice of base (e.g., potassium carbonate) and solvent is also crucial for achieving high yields.

For transformations like the Sommelet reaction, controlling the hydrolysis conditions of the intermediate ammonium salt is important to ensure the formation of the aldehyde without favoring competing reactions like the Delépine reaction, which would yield the amine. wikipedia.org Recent advancements have focused on developing catalytic and more sustainable conditions for reactions involving hexamethylenetetramine. acs.orgnih.gov

Advanced Functionalization and Structural Modification of 2,2 Bis Bromomethyl 3,3 Bithiophene Derivatives

Regioselective Functionalization Approaches within Bithiophene Scaffolds

Regioselective functionalization is critical for controlling the substitution pattern on the bithiophene core, which in turn dictates the final properties of the derivative. The ability to direct substituents to specific positions on the thiophene (B33073) rings allows for the synthesis of well-defined molecular architectures.

One of the most powerful strategies for achieving regioselectivity is Directed ortho Metalation (DoM). This technique involves the deprotonation of a site ortho to a directing metalation group (DMG) by a strong base, creating a metalated intermediate that can react with various electrophiles. uni-muenchen.de This approach provides a predictable way to introduce functional groups at specific locations adjacent to the DMG. While the bromomethyl groups of the parent compound are highly reactive, regioselective functionalization often targets the C-H positions on the thiophene rings (positions 4, 4', 5, and 5') before or after the modification of the bromomethyl groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also instrumental in the regioselective synthesis of thiophene derivatives. nih.gov By starting with a pre-functionalized bithiophene, for instance, one bearing halogen atoms at specific positions, aryl or other groups can be introduced with high precision. For example, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids demonstrates the regioselective formation of a C-C bond at the 5-position, leaving the bromomethyl group intact for further reactions. nih.gov

Furthermore, sequential C-H functionalization techniques are emerging as powerful tools. By employing directing groups that can be "switched" on or off, chemists can access multiple, distinct C-H bonds on the thiophene ring in a stepwise manner, enabling the synthesis of complex, multi-substituted thiophenes. nih.gov The photocyclization of specifically designed precursors is another method that can lead to highly regioselective formation of fused aromatic systems. beilstein-journals.org

Introduction of Diverse Substituents for Electronic and Steric Tuning

The introduction of various functional groups onto the 3,3'-bithiophene (B186561) backbone is a primary strategy for tuning its electronic and steric characteristics. These modifications directly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its solubility and solid-state packing.

To create electron-deficient (n-type) materials, strong electron-withdrawing groups are incorporated into the bithiophene structure. Halogenation and the introduction of cyano (-CN) groups are effective methods for achieving this.

The introduction of cyano groups dramatically lowers both the HOMO and LUMO energy levels of the polymers they are incorporated into. rsc.org For instance, copolymers containing a 3,3′-dicyano-2,2′-bithiophene unit exhibit significantly lower HOMO and LUMO levels compared to their non-cyanated analogues. rsc.org This modification can shift the charge transport characteristics from p-type or ambipolar to purely n-type, which is crucial for the development of organic thin-film transistors (OTFTs). rsc.org The strong electron-withdrawing nature of the cyano group enhances the electron-accepting ability of the bithiophene unit. researchgate.net

Bromination is another common strategy. The synthesis of 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439) creates a versatile intermediate for further functionalization. nih.gov The bromine atoms not only make the bithiophene core more electron-deficient but also serve as reactive sites for subsequent cross-coupling reactions, allowing for the attachment of other functional moieties.

| Modification | Effect on Electronic Properties | Example Application |

| Cyano-Group Incorporation | Dramatically lowers HOMO and LUMO energy levels. rsc.org | n-type organic thin-film transistors (OTFTs). rsc.org |

| Halogenation (e.g., Bromination) | Lowers energy levels, provides reactive sites for cross-coupling. nih.gov | Intermediates for oligothiophene and polythiophene synthesis. nih.gov |

The attachment of alkyl and aryl side chains significantly influences the physical properties of bithiophene derivatives, particularly their solubility and molecular conformation.

Long alkyl chains are frequently added to thiophene-based materials to improve their solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating. jcu.edu.au The choice and position of these alkyl chains can also influence the planarity of the bithiophene backbone. Theoretical studies have shown that while substituent attachment may not significantly alter bond angles, it can improve the planarity by affecting the dihedral angles between the rings. ajchem-a.com Enhanced planarity facilitates better π–π stacking in the solid state, which is beneficial for charge transport.

Aryl substituents, such as phenyl groups, can also be introduced to modify the electronic properties and influence the solid-state packing. These groups can extend the π-conjugation of the system and promote specific intermolecular interactions, which can be advantageous for creating ordered thin films for semiconductor applications. nih.gov

| Substituent | Primary Effect | Secondary Effect |

| Alkyl Chains | Increases solubility in organic solvents. jcu.edu.au | Influences molecular packing and backbone planarity. ajchem-a.com |

| Aryl Groups | Extends π-conjugation. nih.gov | Influences solid-state packing and morphology. nih.gov |

For applications in bioelectronics or devices that operate in aqueous environments, specialized side chains are required to impart water solubility or processability.

Glycolated side chains, such as those based on triethylene glycol (TEG), are particularly effective. Replacing alkyl chains with glycol chains can transform a hydrophobic polymer into one that is compatible with polar solvents and even water. nih.govresearchgate.net The driving force for the assembly of these glycolated polymers is the tendency of the side chains to adopt conformations similar to free polyethylene (B3416737) glycol. nih.govresearchgate.net The position of these glycol chains can also induce intramolecular interactions (e.g., O···S interactions) that affect the backbone conformation. nih.gov

Thioalkyl or thioester functional groups can also be introduced at the periphery of the molecule. These polarizable groups can modify interactions with processing solvents and have a strong impact on the supramolecular aggregation and solid-state organization of the material. unipi.it This demonstrates that even terminal, non-conjugated flexible chains can play a crucial role in controlling the self-assembly of conjugated molecules. unipi.it

Design and Synthesis of Novel Architectures for Tailored Optoelectronic Properties

The 2,2'-bis(bromomethyl)-3,3'-bithiophene unit is a valuable building block for synthesizing larger, more complex molecular and polymeric architectures with properties tailored for specific optoelectronic applications. taylorfrancis.com The two bromomethyl groups act as reactive handles for extending the molecular framework.

One common strategy is to use the bis(bromomethyl) derivative in cyclization reactions to create fused-ring systems. These reactions can lead to the formation of rigid, planar structures like thieno[3,2-b]thiophene (B52689) or nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives. nih.govrsc.orgnih.govacs.org Such planar, extended aromatic systems often exhibit high charge carrier mobility and are promising candidates for p-type organic semiconductors in OFETs. nih.gov

The compound also serves as a precursor for donor-π-acceptor (D–π–A) type functional dyes. mdpi.com In these architectures, the bithiophene unit can act as part of the π-conjugated spacer that connects an electron-donating group to an electron-accepting group. By carefully selecting the donor and acceptor units, the intramolecular charge transfer (ICT) characteristics can be tuned, resulting in materials with strong absorption in the visible and near-infrared regions, which is desirable for applications in solar cells and photodetectors. mdpi.com

Furthermore, the bis(bromomethyl) functionality allows for polymerization reactions, leading to the formation of conjugated polymers where the bithiophene unit is incorporated into the main chain. These polymers are central to the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

Polymerization and Oligomerization Studies Involving 2,2 Bis Bromomethyl 3,3 Bithiophene

Monomer Design and Precursors for Conjugated Polymer Systems

The design of monomers is a critical step in the synthesis of conjugated polymers with desired functionalities. Bithiophene derivatives are fundamental building blocks for these materials. researchgate.net The compound 2,2'-Bis(bromomethyl)-3,3'-bithiophene serves as a key intermediate and functionalized monomer. The bromomethyl (-CH2Br) groups are highly reactive sites, enabling a variety of polymerization pathways and post-polymerization modifications. This functionalization not only facilitates the construction of the polymer backbone but also enhances the solubility and processability of the resulting materials, which is a common challenge in the field of conjugated polymers. rsc.org

The 3,3'-linkage in the bithiophene unit introduces a specific geometry that influences the planarity of the polymer backbone. Alkylation or other functionalizations at the 3,3'-positions can significantly impact the crystallinity and morphology of thin films cast from these polymers. ossila.com For instance, the synthesis of polythiophenes with substituents at the 3-position can be achieved through various methods, including the radical bromination of a methyl group to a bromomethyl group, which is then used for further reactions. rsc.org This highlights the role of the bromomethyl functionality as a precursor for creating diverse polymer structures. The properties of conjugated polymers can be systematically tailored by incorporating different substituents or alternating backbone units, making monomers like this compound essential for developing new high-performance materials. rsc.org

Polymerization Mechanisms and Kinetics Investigations

Understanding the mechanisms and kinetics of polymerization is crucial for controlling the structure and properties of the final polymer. Different methods have been explored for the polymerization of bithiophene-based monomers.

Electrochemical polymerization is an effective method for creating conductive polymer films directly on an electrode surface. epstem.net Studies on thiophene (B33073) and its derivatives have shown that the introduction of a 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene unit can significantly increase the rate of polymerization. dtic.mil This rate enhancement is attributed to the lower oxidation potential of the bithiophene unit compared to the thiophene monomer. dtic.mil The bithiophene essentially acts as a catalyst, facilitating the polymerization process and allowing it to occur at lower applied potentials. dtic.mil

The general mechanism involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and eventually the polymer film on the electrode. As the polymer film grows, the peak current in cyclic voltammetry measurements increases, indicating the deposition of conductive material. epstem.net The rate of polymerization is influenced by factors such as the monomer concentration, the applied potential, and the presence of additives like bithiophene. dtic.mil While specific kinetic data for this compound is not detailed in the available literature, the principles derived from studies on similar bithiophene systems are directly applicable. The presence of the bithiophene core suggests it would readily undergo electrochemical polymerization, with the potential for rate enhancement if copolymerized with other thiophene derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for synthesizing well-defined conjugated polymers from bithiophene-based monomers. rsc.org Methods such as Stille, Suzuki, and direct arylation polycondensation (DAP) are commonly employed. acs.orgrsc.org These catalytic routes offer precise control over the polymer's regioregularity, molecular weight, and polydispersity, which are critical for achieving optimal electronic properties. rsc.org

For example, nickel-catalyzed deprotonative polycondensation of 2-bromo-3-substituted thiophenes has been used to produce regioregular head-to-tail polythiophenes. rsc.org Similarly, direct arylation polycondensation provides a more atom-economical route, reacting C-H bonds with C-Br bonds, and has been successfully used to create various bithiophene-based alternating copolymers. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for preventing side reactions and obtaining high-molecular-weight polymers. rsc.org The reactive bromomethyl groups on this compound offer additional synthetic handles that could be utilized in specialized catalytic polymerization techniques, such as self-templating surface-initiated polymerization, to create complex, ladder-like polymer brush structures. semanticscholar.org

Copolymerization Strategies for Tunable Material Properties

Copolymerization is a widely used strategy to fine-tune the optoelectronic properties of conjugated polymers. By combining different monomer units within a single polymer chain, it is possible to create materials with properties intermediate to those of the corresponding homopolymers or with entirely new functionalities. asianpubs.org A common approach is the development of donor-acceptor (D-A) copolymers, where an electron-rich (donor) unit is alternated with an electron-poor (acceptor) unit. nih.gov

The bithiophene moiety is typically electron-rich and serves as an effective donor unit. rsc.org It can be copolymerized with various acceptor monomers, such as dithienobenzothiadiazole, to create D-A copolymers for applications in organic solar cells. nih.gov This strategy allows for the precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Adjusting these energy levels is critical for optimizing charge separation and transport in electronic devices. nycu.edu.tw The introduction of specific functional groups, such as fluorine atoms on the bithiophene unit, can further modify these properties, leading to enhanced device performance. nih.gov

Structure-Property Relationships in Resulting Oligomers and Polymers

The relationship between the chemical structure of a polymer and its physical properties is a central theme in materials science. nih.gov For conjugated polymers, subtle changes in the monomer unit can lead to significant differences in electronic and morphological characteristics.

The electronic properties of conjugated polymers are intrinsically linked to their backbone structure. nih.gov The effective conjugation length, which refers to the extent of delocalization of π-electrons along the polymer chain, is a key determinant of the material's electronic band gap. A longer effective conjugation length generally leads to a smaller band gap.

Extending the π-conjugation by inserting an additional donor unit, such as 2,2'-bithiophene, into a D-A polymer backbone has been shown to be an effective strategy for improving photovoltaic performance. rsc.org The table below summarizes the electronic properties of several D-A copolymers, illustrating how structural modifications to the bithiophene unit and the choice of comonomer can tune the electronic band structure.

| Polymer | Bithiophene Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

|---|---|---|---|---|---|

| DTBT-2T | 2,2'-Bithiophene | Dithienobenzothiadiazole | -5.41 | -3.46 | 1.95 |

| DTBT-2T2F | 3,3'-Difluoro-2,2'-bithiophene | Dithienobenzothiadiazole | -5.59 | -3.51 | 2.08 |

| P1 | 2,2'-Bithiophene | Benzodithiophene-based | -5.32 | -3.41 | 1.91 |

Data sourced from multiple studies for illustrative purposes. nih.govrsc.org

These relationships demonstrate that this compound and its derivatives are sophisticated building blocks that provide chemists with multiple avenues—including linkage geometry, reactive functional groups, and copolymerization—to control the electronic band structure and performance of the resulting polymers.

Impact on Film Morphology and Microstructure for Device Performance

The morphology and microstructure of thin films are paramount in dictating the performance of organic electronic devices. For polymers synthesized from bithiophene derivatives, the arrangement of polymer chains in the solid state directly influences charge transport. The incorporation of fused heterocyclic compounds like thieno[3,2-b]thiophene (B52689), which can be synthesized from precursors such as this compound, is a key strategy to enhance molecular rigidity and planarity. This structural enforcement promotes ordered molecular packing, which is directly correlated with improved charge mobility, a critical parameter for Organic Field-Effect Transistor (OFET) performance. nbinno.com

Polymers that incorporate the thieno[3,2-b]thiophene moiety have demonstrated superior transport characteristics when compared to their more flexible counterparts. nbinno.com The rigid nature of the fused rings facilitates the formation of well-ordered lamellar structures with efficient π-π stacking. This arrangement creates effective pathways for charge carriers to move through the material. acs.org The degree of crystallinity and the orientation of these crystalline domains relative to the electrodes are crucial factors. For instance, a "face-on" orientation, where the π-stacking direction is parallel to the charge transport direction, is generally desirable for high mobility in OFETs.

Studies on polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have shown that the microstructure of spin-coated thin films is highly dependent on the substrate surface. PBTTT crystallizes with lamellae of π-stacked polymer chains, and the quality of this ordering impacts device performance. acs.org While specific studies detailing the film morphology of polymers derived directly from this compound are not prevalent in the reviewed literature, the principles governing related thienothiophene-based polymers are applicable. The choice of solvent, annealing conditions, and substrate treatments are all critical processing parameters that can be used to control the film morphology and, consequently, the device performance.

Control of Charge Transport Characteristics within Polymeric Networks

The control of charge transport characteristics in polymeric networks is intrinsically linked to the molecular structure and the resulting solid-state morphology. The use of fused thiophene structures, such as thieno[3,2-b]thiophene, is a well-established approach to produce semiconductors with high charge carrier mobilities. nbinno.comacs.org The extended π-conjugation and structural rigidity provided by the thieno[3,2-b]thiophene unit are essential for efficient intramolecular and intermolecular charge transport. nbinno.com

Research on various thieno[2,3-b]thiophene-based polymers has demonstrated that this building block can lead to air-stable semiconducting materials with high charge carrier mobilities, with some examples reaching up to 0.15 cm²/V·s. acs.org The specific architecture of the polymer, including the nature of any co-monomers and the type and placement of solubilizing side chains, plays a significant role in fine-tuning the electronic properties and molecular packing. For example, strategic placement of alkyl chains can enhance molecular packing and crystallinity, leading to improved device performance. rsc.org

In the context of OFETs, polymers incorporating thieno[3,2-b]thiophene have achieved some of the highest reported hole mobilities for polymer-based devices. acs.org This high performance is attributed to the high degree of crystallinity in thin films, which feature domains with lamellar and π-stacked polymer chains. acs.org The efficient overlap of π-orbitals within these ordered regions facilitates charge hopping between polymer chains, which is often the rate-limiting step in charge transport.

The following table summarizes the charge transport properties of various polymers containing thieno[3,2-b]thiophene units, illustrating the impact of molecular design on device performance.

| Polymer/Small Molecule | Device Type | Hole Mobility (cm²/V·s) | On/Off Ratio |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) on OTS/SiO₂ | OFET | 0.18 | - |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) on SiO₂ | OFET | 0.002 | - |

| Thieno[2,3-b]thiophene-based polymer | OFET | up to 0.15 | > 10⁵ |

| Thieno[3,2-b]thiophene−diketopyrrolopyrrole-based copolymer with thiophene | OFET | up to 1.95 | - |

| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | OFET | 0.42 | > 10⁸ |

Data compiled from various research articles for illustrative purposes. acs.orgacs.orgrsc.orgacs.org

Computational and Theoretical Investigations of 2,2 Bis Bromomethyl 3,3 Bithiophene and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic properties of conjugated molecules like 2,2'-Bis(bromomethyl)-3,3'-bithiophene are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energy levels are critical parameters that determine the optoelectronic properties of a material, such as its ability to donate or accept electrons. For bithiophene derivatives, these energy levels can be calculated using quantum chemical methods. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability.

Theoretical calculations for similar bithiophene-based molecules have shown that the introduction of substituents can significantly alter the HOMO and LUMO energy levels. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. nih.govresearchgate.net In the case of this compound, the bromomethyl groups are expected to have an influence on these energy levels.

| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |

|---|---|---|---|

| 2,2'-Bithiophene (B32781) (Reference) | -6.58 | -0.98 | 5.60 |

| Generic Donor-Substituted Bithiophene | -5.89 | -1.05 | 4.84 |

| Generic Acceptor-Substituted Bithiophene | -6.75 | -1.95 | 4.80 |

The energy difference between the HOMO and LUMO levels defines the band gap of the molecule, which is a key factor in determining its electronic and optical properties. nih.gov Band gap engineering involves the strategic modification of the molecular structure to tune the band gap for specific applications. journalirjpac.com

For derivatives of this compound, the band gap can be engineered by introducing various functional groups. Theoretical studies on related systems have demonstrated that extending the π-conjugation or introducing donor-acceptor functionalities can effectively reduce the band gap. nih.govnih.gov Molecular design and computational screening can predict the effect of different substituents on the band gap, guiding the synthesis of materials with desired electronic properties. For example, replacing the bromine atoms with stronger electron-withdrawing or electron-donating groups would be a viable strategy for tuning the band gap.

Conformational Analysis and Dynamics

The three-dimensional structure and conformational flexibility of this compound and its derivatives play a significant role in their material properties.

The rotation around the central C-C bond connecting the two thiophene (B33073) rings in 3,3'-bithiophene (B186561) systems leads to different conformations. whiterose.ac.uk The two most stable planar conformations are typically the cis-like (syn) and trans-like (anti) forms. uomphysics.net The relative stability of these conformers is influenced by steric and electronic effects of the substituents. researchgate.net

For this compound, the bulky bromomethyl groups at the 2 and 2' positions are expected to introduce significant steric hindrance, which will influence the preferred dihedral angle between the two thiophene rings. Computational studies on substituted bithiophenes have shown that such steric interactions can lead to a non-planar ground state geometry. researchgate.net

When the substitution pattern on the 3,3'-bithiophene core is asymmetric, the molecule can exhibit atropisomerism, a form of chirality arising from hindered rotation around a single bond. The stability of these chiral isomers is determined by the energy barrier to racemization, which is the process of interconversion between the two enantiomers. rsc.org

Computational methods can be employed to calculate the racemization barriers of chiral derivatives of this compound. ru.nl These calculations typically involve identifying the transition state for the rotation around the central C-C bond. The height of this barrier is influenced by the size and nature of the substituents at the positions ortho to the inter-ring bond. Understanding these barriers is crucial for applications in chiral recognition and asymmetric catalysis. rsc.org

| Chiral Biaryl System | Calculated Racemization Barrier (kcal/mol) |

|---|---|

| Atropisomeric 3,3'-bipyrroles | ~22-25 |

| Pentahelicene | ~24 |

| Hexahelicene | ~36 |

Intermolecular Interactions and Solid-State Packing Simulations (e.g., π-π stacking, van der Waals)

In the solid state, the arrangement of molecules, or crystal packing, is determined by a combination of intermolecular forces, including π-π stacking, van der Waals interactions, and potentially hydrogen bonding. acs.org These interactions significantly influence the bulk properties of the material, such as charge transport in organic semiconductors. acs.org

Simulations of the solid-state packing of this compound can predict the most stable crystal structures and provide insights into the nature and strength of the intermolecular interactions. The planar, aromatic nature of the bithiophene core facilitates π-π stacking, where the electron clouds of adjacent molecules interact favorably. bohrium.com The bromine and hydrogen atoms on the bromomethyl groups can also participate in van der Waals and other weak intermolecular interactions, further influencing the molecular packing. iucr.org Predicting the crystal packing is essential for understanding and designing materials with optimized solid-state properties. nih.gov

Quantum Chemical Calculations for Structure-Reactivity and Spectroscopy Correlations

While specific computational studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, a robust understanding of its structural, electronic, and spectroscopic properties can be extrapolated from quantum chemical investigations of closely related analogues. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intricate relationships between a molecule's three-dimensional structure and its chemical behavior. These studies on substituted 3,3'-bithiophenes provide a clear framework for predicting the properties of the title compound.

A central theme in the computational analysis of 3,3'-disubstituted bithiophenes is the balance between electronic and steric effects, which governs the molecule's preferred conformation. The degree of π-conjugation between the two thiophene rings, which is maximized in a planar arrangement, is often counteracted by steric hindrance from the substituents at the 3 and 3' positions. This steric repulsion forces the rings to rotate relative to each other, resulting in a non-planar, or twisted, ground-state geometry. acs.org The magnitude of this inter-ring dihedral (torsional) angle is a critical parameter that directly influences the molecule's electronic and photophysical properties. acs.org

Structural Analysis and Analogue Comparison

Computational studies on 3,3'-dimethoxy-2,2'-bithiophene (B13447624) serve as an excellent model for understanding the structural implications of substitution at these positions. A comparison between its X-ray crystal structure and quantum-mechanical calculations (using both semi-empirical MNDO and ab initio 4-21G methods) reveals how theoretical models can predict and rationalize observed geometries. researchgate.net These calculations show that while conjugation favors a planar structure, the steric bulk of the methoxy (B1213986) groups induces a significant twist. researchgate.net

For this compound, the bromomethyl (-CH₂Br) groups are considerably bulkier than methoxy groups. Therefore, it is predicted that the steric hindrance would be more pronounced, leading to a larger ground-state dihedral angle. This twisting disrupts the π-orbital overlap across the C2-C2' bond, effectively shortening the conjugated path. researchgate.net This has profound implications for the molecule's electronic structure and reactivity.

Below is a table of selected calculated geometric parameters for the analogue compound 3,3'-dihydroxy-2,2'-bithiophene, illustrating the type of data generated from such theoretical investigations. researchgate.net

| Parameter | Bond/Angle | Calculated Value (4-21G ab initio) |

|---|---|---|

| Bond Length (Å) | C2-C2' | 1.465 |

| Bond Length (Å) | C2-S1 | 1.776 |

| Bond Length (Å) | C3-C2 | 1.411 |

| Bond Length (Å) | C3-C4 | 1.411 |

| Bond Angle (°) | S1-C2-C2' | 123.41 |

| Bond Angle (°) | C3-C2-C2' | 126.06 |

| Bond Angle (°) | S1-C2-C3 | 110.53 |

Correlations with Reactivity

The molecular geometry and electronic structure calculated through quantum chemistry are directly linked to chemical reactivity. The electron-withdrawing nature of the bromine atoms in the bromomethyl groups is expected to significantly influence the electronic landscape of the bithiophene core. Studies on 3,3'-dicyano-2,2'-bithiophene, which also features electron-withdrawing groups, have shown that such substitutions dramatically lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A similar effect is anticipated for this compound.

The lowering of these frontier orbitals has several consequences for reactivity:

A lower HOMO energy suggests the molecule is less readily oxidized compared to unsubstituted bithiophene.

A lower LUMO energy indicates it is more susceptible to nucleophilic attack or reduction.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, the non-planar structure reduces the effective conjugation, which can alter the regioselectivity of reactions such as electropolymerization. The C-Br bonds within the bromomethyl groups are themselves predicted to be primary sites of reactivity, susceptible to nucleophilic substitution, enabling further derivatization.

Correlations with Spectroscopy

Spectroscopic properties are fundamentally governed by the electronic transitions between molecular orbitals. Quantum chemical methods, such as Time-Dependent DFT (TD-DFT), are used to calculate excited states and predict spectroscopic outcomes like UV-Visible absorption spectra. whiterose.ac.ukjchps.com

For this compound, the key structure-spectroscopy correlations are:

UV-Visible Absorption: The primary electronic transition in bithiophenes is the π-π* transition. The energy of this transition is inversely related to the extent of conjugation. Because the large dihedral angle in the title compound interrupts conjugation, the HOMO-LUMO gap is expected to widen relative to a planar analogue. This would result in the absorption maximum (λ_max) being shifted to a shorter wavelength (a blue-shift) compared to more planar bithiophene derivatives. acs.org

Fluorescence: It has been observed both experimentally and computationally that 3,3'-disubstituted bithiophenes tend to have very low fluorescence quantum yields. acs.org The twisted ground-state geometry provides efficient pathways for non-radiative decay from the excited state, quenching fluorescence. It is highly probable that this compound would also exhibit weak fluorescence.

Vibrational Spectroscopy: DFT calculations are also routinely used to compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. dntb.gov.ua For the title compound, specific vibrational modes, such as those related to the inter-ring C-C stretch and the torsional motion of the thiophene rings, would be highly sensitive to the dihedral angle and the mass of the bromomethyl substituents.

The following table summarizes the predicted correlations for the target compound based on computational studies of its analogues.

| Property | Predicted Characteristic | Governing Factor | Reference Analogue Insight |

|---|---|---|---|

| Molecular Geometry | Non-planar, large dihedral angle | Steric hindrance of -CH₂Br groups | 3,3'-disubstituted derivatives are more twisted than other isomers. acs.org |

| Frontier Orbitals | Lowered HOMO & LUMO energies | Electron-withdrawing nature of -Br | Cyano groups at 3,3' positions dramatically lower HOMO/LUMO levels. rsc.org |

| UV-Vis Absorption (λ_max) | Blue-shifted (hypsochromic shift) | Interrupted π-conjugation | Functional groups that extend delocalization cause red-shifts; twisting does the opposite. acs.org |

| Fluorescence | Weak or quenched | Non-radiative decay pathways from twisted geometry | Fluorescence quantum yields are weaker for 3,3'-substituted compounds. acs.org |

Applications in Advanced Organic and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

Polymers derived from 2,2'-Bis(bromomethyl)-3,3'-bithiophene are instrumental in the development of high-performance OFETs, which are fundamental components of modern organic electronics. The bithiophene unit contributes to the charge transport properties of the polymer backbone, a critical factor for achieving high device performance.

Material Development for High Charge Mobility and Transconductance

The design and synthesis of novel polymeric semiconductors incorporating the 3,3'-bithiophene (B186561) moiety have led to materials with impressive charge carrier mobilities. For instance, donor-acceptor (D-A) copolymers that utilize bithiophene as the donor unit have been a focus of research. The electronic properties of these polymers can be finely tuned by pairing the bithiophene donor with various acceptor units.

One study reported on a series of bithiophene-imide (BTI)-based polymers. nih.govsemanticscholar.org By systematically varying the donor comonomer unit, researchers were able to manipulate the charge carrier polarity and mobility. For example, a copolymer incorporating bithiophene (P2) exhibited hole mobilities on the order of 10⁻³ cm²/Vs, while a copolymer with tetrathiophene (P3) showed an increased hole mobility of approximately 10⁻² cm²/Vs. nih.govsemanticscholar.org In a top-gate OFET architecture, the hole mobility of the P3 copolymer approached 0.1 cm²/Vs, which is comparable to many state-of-the-art p-type polymer semiconductors. nih.govsemanticscholar.org

Another approach involves the synthesis of copolymers containing benzodithiophenedione (BDD) and benzothiadiazole (BT), both strong electron-accepting moieties. These dual acceptor-acceptor polymers have demonstrated balanced hole and electron mobilities. For example, the polymer BDD-BT achieved hole and electron mobilities up to 0.513 cm²/Vs and 0.577 cm²/Vs, respectively, in a top-gate bottom-contact (TGBC) OFET device. rsc.org

The development of diketopyrrolopyrrole (DPP)-based copolymers has also yielded promising n-type materials. By incorporating fused bithiophene imide oligomers, researchers have created polymers with electron mobilities as high as 0.48 cm²/Vs. nih.gov

Table 1: Charge Mobility in OFETs Based on Bithiophene-Containing Polymers

| Polymer System | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Device Architecture |

|---|---|---|---|

| Bithiophene-Imide (P2) | ~10⁻³ | - | Bottom-gate/Top-contact |

| Bithiophene-Imide (P3) | ~10⁻² (approaching 0.1 in top-gate) | - | Top-gate/Bottom-contact |

| BDD-BT | 0.513 | 0.577 | Top-gate/Bottom-contact |

Device Performance Optimization and Stability

Beyond high charge mobility, the stability of OFETs under ambient conditions is a critical parameter for practical applications. The incorporation of the 3,3'-bithiophene unit has been shown to enhance the environmental stability of these devices.

In the case of the bithiophene-imide based polymers (P2 and P3), the introduction of the BTI building block significantly improved the air stability of the p-type OFETs. nih.govsemanticscholar.org The hole mobilities of these devices remained almost unchanged after being stored in ambient conditions for 200 days. nih.govsemanticscholar.org This remarkable stability is attributed to the low-lying Highest Occupied Molecular Orbital (HOMO) energy levels of the polymers, which are more than 0.2 eV lower than that of the widely used poly(3-hexylthiophene) (P3HT). nih.govsemanticscholar.org The strong electron-withdrawing nature of the BTI unit is responsible for this lowering of the HOMO level, which in turn imparts greater resistance to oxidation. nih.govsemanticscholar.org

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of renewable energy, polymers derived from this compound are being explored as active layer materials in organic photovoltaics. The goal is to design materials that can efficiently absorb sunlight and convert it into electrical energy.

Donor-Acceptor Polymer Design for Enhanced Power Conversion Efficiency

The donor-acceptor (D-A) copolymer architecture is a cornerstone of high-efficiency OPV design. In these systems, the bithiophene moiety often serves as the electron-donating unit. The selection of the acceptor unit is crucial for tuning the polymer's optical and electronic properties, including its bandgap and energy levels, to maximize light absorption and facilitate charge separation.

For example, two novel D-A copolymers, DTBT-2T and DTBT-2T2F, were synthesized using either 2,2'-bithiophene (B32781) or 3,3'-difluoro-2,2'-bithiophene as the donor unit and dithienobenzothiadiazole as the acceptor. nih.govresearchgate.net The introduction of fluorine atoms onto the bithiophene unit in DTBT-2T2F led to a more planar polymer backbone due to intramolecular F···S noncovalent interactions. This enhanced planarity resulted in better molecular packing, increased crystallinity, and higher hole mobility. nih.govresearchgate.net Consequently, single-junction binary OPVs based on DTBT-2T2F:L8-BO achieved an impressive power conversion efficiency (PCE) of 17.03%, a significant improvement over the 9.71% PCE of the DTBT-2T-based device. nih.govresearchgate.net The fluorinated polymer also exhibited a lower HOMO level, leading to a higher open-circuit voltage (Voc) of 0.89 V compared to 0.78 V for the non-fluorinated counterpart. nih.govresearchgate.net

Another study focused on optimizing the energy levels and crystallinity of polymers based on 2,2'-bithiophene-3,3'-dicarboximide (BTI) and dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DTBDT) units. rsc.org A series of polymers were synthesized, and the one designated as PDTBDT-T-Cl, when blended with the non-fullerene acceptor Y6, yielded a PCE of 15.63%. rsc.org This high performance was attributed to the combination of the BTI unit's strong electron-withdrawing ability and the high planarity of both the BTI and DTBDT units, which promoted crystallinity and efficient charge transfer. rsc.org

Table 2: Performance of OPVs Based on Bithiophene-Containing Donor Polymers

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| DTBT-2T | L8-BO | 9.71 | 0.78 | 20.69 | 59.67 |

| DTBT-2T2F | L8-BO | 17.03 | 0.89 | 25.40 | 75.74 |

| PDTBDT | Y6 | 8.22 | - | - | - |

| PDTBDT-T | Y6 | 12.71 | - | - | - |

Morphology Control in Bulk Heterojunction Cells

The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the nanoscale morphology of the active layer, which consists of an interpenetrating network of the donor and acceptor materials. osti.gov Achieving an optimal morphology with appropriate domain sizes and a large interfacial area is essential for efficient exciton (B1674681) dissociation and charge transport.

The chemical structure of the polymer plays a significant role in determining the final morphology of the BHJ blend. For instance, the introduction of a guest polymer, such as the imide-functionalized benzotriazole (B28993) polymer PTzBI-dF, into a D18:L8-BO blend has been shown to enhance the fibrillar morphology of the active layer. rsc.org This guest polymer exhibits preferential miscibility with the D18 donor, promoting π–π stacking and increasing crystallinity, which leads to a well-defined fibrillar network. rsc.org This optimized morphology resulted in a remarkable PCE of 19.6% for small-area devices. rsc.org

Organic Electrochemical Transistors (OECTs) and Aqueous Electrolyte Operation

Organic electrochemical transistors are gaining prominence for applications in bioelectronics and sensing, primarily due to their ability to operate in aqueous environments and their high transconductance. Polymers synthesized from this compound are being developed as the active channel material in these devices.

The performance of OECTs is intrinsically linked to the mixed ionic and electronic conductivity of the polymer. The introduction of ethylene (B1197577) glycol (EG) side chains onto the bithiophene-containing polymer backbone is a common strategy to enhance ion transport and compatibility with aqueous electrolytes.

For example, a study on regiochemistry in ethylene glycol-functionalized polythiophenes highlighted the importance of the linkage of the glycolated thiophene (B33073) units. kaust.edu.sa The polymer pgBTTT, which has a tail-to-tail linkage of the glycolated bithiophene units, was synthesized and characterized. kaust.edu.sa This specific regiochemistry was found to influence the polymer's electronic properties and its performance in OECTs.

Furthermore, the challenge of operating hydrophobic polymers in aqueous solutions for OECT applications has been addressed through the use of an ion exchange gel. By placing this gel between the active layer, such as poly[2,5‐bis(3‐tetradecylthiophen‐2‐yl) thieno[3,2‐b]thiophene], and the aqueous electrolyte, a significant improvement in device transconductance and kinetics was observed. osti.govresearchgate.net This approach allows for the use of a wider range of high-performance organic semiconductors in aqueous-based OECTs. osti.govresearchgate.net The stability of OECTs in aqueous environments is also a key concern, with research focusing on understanding and mitigating degradation mechanisms. nih.gov

Chemical and Biosensing Platforms

Polymers derived from this compound are promising candidates for the development of chemical and biosensing platforms. The conjugated backbone of these polymers, typically in the form of poly(thienylene vinylene)s (PTVs), provides a scaffold for sensitive detection of various analytes. The principle behind their function often lies in the modulation of their optical or electronic properties upon interaction with a target molecule.

In the realm of biosensing, the functionalizability of the polymer chain is key. The bithiophene backbone can be modified with specific recognition elements, such as enzymes or antibodies, to create highly specific biosensors. For example, a poly(thienylene vinylene) derivative could be functionalized to bind to a specific protein or DNA sequence. Upon binding, a conformational change in the polymer could lead to a detectable optical or electrical signal. An example of a related application is the development of an electrochemical dopamine (B1211576) biosensor based on a multilayer thin film of poly(3-aminobenzylamine) and poly(sodium 4-styrenesulfonate). rsc.orgwpmucdn.comnih.gov This sensor demonstrated good sensitivity and a low detection limit for dopamine, highlighting the potential of polymer-based films in biosensor fabrication. rsc.orgwpmucdn.comnih.gov

Table 1: Performance of a Polymer-Based Dopamine Biosensor

| Parameter | Value | Reference |

|---|---|---|

| Sensitivity | 6.922 nA·cm⁻²·µM⁻¹ | nih.gov |

| Linear Range | 0.1–1.0 µM | nih.gov |

| Detection Limit | 0.0628 µM | nih.gov |

Molecular Switching and Redox-Active Materials

The inherent redox activity of the bithiophene unit makes polymers and molecules derived from this compound suitable for applications as molecular switches and redox-active materials. These materials can undergo reversible changes in their electronic and optical properties upon oxidation and reduction, which is the fundamental principle of a molecular switch.

Bistable mechanically interlocked molecules (MIMs) are a class of molecular switches where the switching between two states can be controlled by external stimuli, including redox processes. rsc.org While a direct implementation of this compound in such a system is not explicitly reported, the synthesis of redox-active polymers with well-defined oxidation potentials is a step in this direction. ccsenet.org For example, novel microporous polymers based on spirofluorene-bridged N-heterotriangulenes have been synthesized and shown to be reversibly oxidized. rsc.org These polymers, when used as cathode materials in lithium-ion batteries, exhibited excellent cycling stability. rsc.org

The redox properties of these materials can be tuned by modifying the chemical structure. For instance, the introduction of different substituents on the thiophene rings can alter the oxidation and reduction potentials. The resulting polymers can be designed to switch between different colored states, a property known as electrochromism, which is valuable for applications such as smart windows and displays. The study of poly(3,3'-dibromo-2,2'-bithiophene) thin films revealed electrochromic properties, where the neutral film is red and the oxidized film is blue. researchgate.net

Table 2: Redox Properties of a Spirofluorene-Bridged N-Heterotriangulene Polymer

| Parameter | Value | Reference |

|---|---|---|

| Oxidation Potential (vs. Li/Li⁺) | +3.81 V | rsc.org |

| Specific Capacity | up to 26 mA h g⁻¹ | rsc.org |

| Capacity Retention (after 400 cycles) | 80% | ccsenet.org |

Light Emitting and Optical Data Storage Applications (e.g., OLEDs)

Poly(thienylene vinylene)s (PTVs), which can be synthesized from this compound, are a class of low-bandgap conjugated polymers that have shown significant promise in light-emitting applications, particularly in organic light-emitting diodes (OLEDs). core.ac.uk PTVs are known for their potential as red-emitting materials, a color that can be challenging to achieve with other classes of conjugated polymers. rsc.org

The electroluminescent properties of PTVs can be enhanced through chemical modification. For example, the introduction of a carboxylate substituent on the thiophene ring of a PTV derivative was shown to improve its photoluminescent properties. core.ac.uk The efficiency of OLEDs based on poly(p-phenylene vinylene) (PPV), a related polymer, has been significantly improved by incorporating an electron-transporting layer to confine charge carriers to the emissive layer, resulting in a tenfold increase in efficiency in the low-voltage regime. dtu.dk

In the field of optical data storage, thiophene-based materials are being explored for holographic recording. A novel azothiophene polyester (B1180765) has been synthesized and its optical data storage characteristics investigated. core.ac.uk Thin films of this material exhibited a very high induced anisotropy when irradiated with a laser, and stable gratings with high diffraction efficiency could be inscribed at room temperature. core.ac.uk This demonstrates the potential of thiophene-based polymers for high-density optical data storage applications. core.ac.uk

Table 3: Performance of a Thiophene-Based Holographic Recording Medium

| Parameter | Value | Reference |

|---|---|---|

| Induced Anisotropy | 7 rad | core.ac.uk |

| Calculated Birefringence | 0.02 per micron | core.ac.uk |

| Temperature of Anisotropy Disappearance | ~90 °C |

Photoelectrochemical Performance Analysis

The photoelectrochemical properties of polymers derived from this compound are of significant interest for applications in solar energy conversion and photodetectors. The conjugated structure of these polymers allows for the absorption of light and the generation of charge carriers (electrons and holes), which can then be utilized in a photoelectrochemical cell.

Studies on thin films of poly(3,3'-dibromo-2,2'-bithiophene) (PDBrBTh), a closely related polymer, have provided insights into the photoelectrochemical behavior of such materials. researchgate.net These studies showed that the presence of bromine as a substituent at the C-3 position of the thiophene ring leads to a greater ionization potential compared to the unsubstituted poly(2,2'-bithiophene). researchgate.net However, PDBrBTh was found to be much less photoactive. researchgate.net This suggests that the nature of the substituents on the bithiophene core plays a crucial role in determining the photoelectrochemical performance.

The mechanism of photoinduced electron transfer (PET) is fundamental to the operation of these devices. In bilayered thin films of polythiophene and a polyviologen, photoexcitation of the polythiophene layer leads to the transfer of electrons to the polyviologen layer on ultrafast time scales. The efficiency of this charge transfer is dependent on the energy level alignment of the donor and acceptor materials. The LUMO energy levels of the polythiophene and polyviologen layers were found to have a difference of 0.3 eV, which is sufficient for effective electron transfer.

Table 4: Photoelectrochemical Properties of Poly(3,3'-dibromo-2,2'-bithiophene)

| Property | Observation | Reference |

|---|---|---|

| Optical Band Gap | Greater than poly(2,2'-bithiophene) | researchgate.net |

| Ionization Potential | Greater than poly(2,2'-bithiophene) | researchgate.net |

| Photoactivity | Much less than poly(2,2'-bithiophene) | researchgate.net |

| Relaxation Time (EIS) | Less than poly(2,2'-bithiophene) | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and environment of atoms.

¹H NMR and ¹³C NMR Techniques

For 2,2'-Bis(bromomethyl)-3,3'-bithiophene, ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. One would expect to see signals corresponding to the protons on the thiophene (B33073) rings and the methylene (B1212753) (CH₂) protons of the bromomethyl groups. The chemical shift (δ) of the methylene protons would be notably downfield due to the deshielding effect of the adjacent bromine atom. The protons on the bithiophene core would appear in the aromatic region, and their splitting patterns would help confirm the 3,3'-linkage and the substitution pattern.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbon atoms of the bromomethyl groups and the eight different carbons of the 3,3'-bithiophene (B186561) core. The carbon attached to the bromine would have a characteristic chemical shift.

A hypothetical data table for the expected NMR signals is presented below. Note that these are estimated values and not experimental data.

Hypothetical ¹H and ¹³C NMR Data

| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene H (C4/C4') | Expected in aromatic region (e.g., 7.0-7.5) | Expected in aromatic region (e.g., 125-130) |

| Thiophene H (C5/C5') | Expected in aromatic region (e.g., 7.0-7.5) | Expected in aromatic region (e.g., 125-130) |

| -CH₂Br | Expected downfield (e.g., 4.5-5.0) | Expected shielded (e.g., 30-35) |

| Thiophene C (C2/C2') | N/A | Expected in aromatic region (e.g., 135-140) |

Liquid Crystal NMR for Conformational Analysis

Liquid Crystal NMR (LC-NMR) is a powerful technique for determining the three-dimensional structure and conformational preferences of molecules in solution. By dissolving the molecule in a liquid crystalline solvent, the molecules become partially oriented, allowing for the measurement of residual dipolar couplings (RDCs). These RDCs are sensitive to the average orientation and the internuclear distances within the molecule.

For a semi-rigid molecule like this compound, the key conformational parameter is the dihedral angle between the two thiophene rings. A study on the parent compound, 2,2'-bithiophene (B32781), using ¹H and ¹³C satellite LC-NMR has shown that this technique can provide a large set of dipolar couplings, which are directly related to the interatomic distances and the inter-ring dihedral angle. nih.gov Such an analysis for the title compound would allow for a detailed investigation of its conformational equilibrium in a liquid-like phase, revealing whether the molecule prefers a planar (syn or anti) or a twisted conformation.

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., HRMS, FAB-MS)

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.

For this compound (C₁₀H₈Br₂S₂), the theoretical exact mass can be calculated. This value would be compared against the experimental value from an HRMS measurement to confirm the identity and purity of the compound.

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, mixed in a non-volatile matrix, is bombarded with a high-energy beam of neutral atoms. wikipedia.org This method is particularly useful for polar and thermally unstable molecules, producing a pseudomolecular ion (e.g., [M+H]⁺) with minimal fragmentation. wikipedia.orgcreative-proteomics.com This would allow for the unambiguous determination of the molecular weight. The isotopic pattern of the molecular ion peak would also be characteristic, showing the typical distribution for a molecule containing two bromine atoms.

Calculated Molecular Mass

| Compound | Formula | Theoretical Exact Mass |

|---|

X-ray Crystallography for Atomic-Level Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. It would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. This data is crucial for understanding the steric and electronic effects of the bromomethyl substituents on the bithiophene core. Crystal structures have been reported for related compounds like 3,3',5,5'-Tetrabromo-2,2'-bithiophene (B1302439) and 3,3'-bithiophene, providing a basis for comparison. nih.govnih.gov

Analysis of Molecular Planarity and Intermolecular Packing

The crystallographic data would be essential for analyzing the molecule's planarity. A key parameter would be the dihedral angle between the two thiophene rings. In the solid state, this angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. For instance, the crystal structure of 3,3',5,5'-tetrabromo-2,2'-bithiophene shows a dihedral angle of 47.2(4)° between the thiophene rings. nih.gov

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. This includes identifying any significant intermolecular interactions, such as halogen bonding (C-Br···S or C-Br···Br) or π-π stacking between the thiophene rings, which govern the material's bulk properties.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Optical Properties

UV-Vis and Photoluminescence spectroscopies are fundamental tools for investigating the electronic transitions and emissive properties of conjugated molecules. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the subsequent radiative decay is measured as photoluminescence.